N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide
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Overview
Description
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclohexane carboxamide group
Mechanism of Action
Mode of Action
Compounds with similar structures often interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
The downstream effects of these pathway alterations can vary widely, from changes in cellular metabolism to alterations in signal transduction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its structure, it may have potential effects on cellular processes such as signal transduction, enzyme activity, or gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the cyclohexane carboxamide group. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.
Attachment of the Cyclohexane Carboxamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide: shares structural similarities with other piperidine and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-12-17(22-10-6-3-7-11-22)21-16(20-14)13-19-18(23)15-8-4-2-5-9-15/h12,15H,2-11,13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBGRTNRQYLBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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